molecular formula C19H28N2O6 B4147331 2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid

2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid

Cat. No.: B4147331
M. Wt: 380.4 g/mol
InChI Key: HNJPFZVBDNRWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid is an organic compound with a complex structure that includes a piperazine ring, an ethyl group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid typically involves multiple steps. One common method starts with the preparation of 4-(4-ethyl-1-piperazinyl)butanol, which is then reacted with 2-hydroxybenzaldehyde to form the desired benzaldehyde derivative. The final step involves the formation of the oxalate salt by reacting the benzaldehyde derivative with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-ethyl-1-piperazinyl)butoxy]benzoic acid.

    Reduction: Formation of 2-[4-(4-ethyl-1-piperazinyl)butoxy]benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The piperazine ring is known to interact with neurotransmitter receptors, which could explain some of its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-methyl-1-piperazinyl)butoxy]benzaldehyde oxalate
  • 2-[4-(4-ethyl-1-piperazinyl)butoxy]benzoic acid
  • 2-[4-(4-ethyl-1-piperazinyl)butoxy]benzyl alcohol

Uniqueness

2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid is unique due to the presence of both the piperazine ring and the benzaldehyde moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-(4-ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-2-18-10-12-19(13-11-18)9-5-6-14-21-17-8-4-3-7-16(17)15-20;3-1(4)2(5)6/h3-4,7-8,15H,2,5-6,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJPFZVBDNRWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
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2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
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2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
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2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
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2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid

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